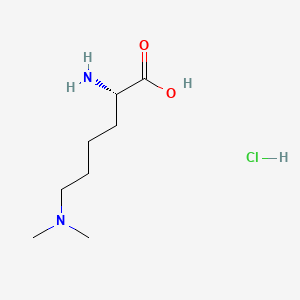

H-Lys(me)2-oh hcl

Description

Overview of Lysine (B10760008) Post-Translational Modifications in Biological Systems

Lysine, an essential amino acid, possesses a primary amino group on its side chain that is a frequent target for a variety of post-translational modifications. oup.comfrontiersin.org These modifications dramatically expand the functional capacity of proteins beyond the limits of the genetic code. oup.com Lysine PTMs are critical regulators of numerous cellular processes, including gene transcription, signal transduction, protein degradation, and cell metabolism. oup.com The dysregulation of these modifications has been implicated in the pathology of several diseases, making the enzymes that add ("writers"), remove ("erasers"), and recognize ("readers") these marks attractive therapeutic targets. oup.com

More than 30 distinct types of lysine PTMs have been identified, with methylation, acetylation, ubiquitination, and sumoylation being among the most extensively studied. oup.comabcam.com

Acetylation: This modification involves the addition of an acetyl group, which can neutralize the positive charge of the lysine side chain. frontiersin.org It primarily regulates histone folding and the dissociation of histone octamers, thereby influencing gene expression. oup.com In non-histone proteins, acetylation affects protein stability, localization, and enzyme activity. oup.com

Ubiquitination: The covalent attachment of one or more ubiquitin proteins to a lysine residue is a key signal for protein degradation via the proteasome. abcam.com This process is fundamental to controlling cell proliferation, DNA repair, and apoptosis. abcam.com

Sumoylation: This process involves the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues. nih.gov Sumoylation plays a crucial role in processes like DNA damage response, gene transcription, and maintaining chromatin integrity. nih.gov

Methylation: Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of the lysine side chain. nih.govoncotarget.com Unlike acetylation, methylation does not alter the positive charge of the lysine residue but instead creates binding sites for specific protein domains, influencing protein-protein interactions and cellular localization. nih.gov

Table 1: Major Types of Lysine Post-Translational Modifications

| Modification | Description | Key Biological Functions |

|---|---|---|

| Methylation | Addition of one, two, or three methyl groups. nih.govoncotarget.com | Gene expression regulation (activation or repression), signal transduction, protein stability. nih.govassaygenie.jp |

| Acetylation | Addition of an acetyl group. frontiersin.org | Histone folding, gene transcription regulation, protein stability, enzyme activity. oup.com |

| Ubiquitination | Attachment of ubiquitin protein(s). abcam.com | Protein degradation, DNA repair, apoptosis, cell proliferation. abcam.com |

| Sumoylation | Attachment of SUMO protein(s). nih.gov | DNA damage response, gene transcription, chromatin integrity, regulation of filament assembly. nih.gov |

| Acylation | Addition of various acyl groups. oup.com | Regulation of protein stability, cytoskeleton regulation, organelle localization, enzyme activity. oup.com |

| Phosphorylation | Addition of a phosphate (B84403) group. abcam.com | Regulation of apoptosis, metabolism, stress responses, cell cycle progression. abcam.com |

Significance of Dimethylated Lysine Residues in Cellular Processes

Lysine methylation exists in three distinct states: monomethylation (KMe1), dimethylation (KMe2), and trimethylation (KMe3). nih.gov Each methylation state can have different functional consequences, contributing to a complex regulatory code. nih.govoncotarget.com Dimethylated lysine, in particular, has been shown to be a critical modification in both histone and non-histone proteins.

In the context of histones, the methylation of specific lysine residues is a hallmark of epigenetic regulation. nih.gov For instance, the dimethylation of lysine 9 on histone H3 (H3K9me2) is generally associated with heterochromatin and gene silencing. nih.gov Conversely, methylation on other sites like H3K4 is a marker for gene activation. nih.gov These methylation marks are recognized by specific "reader" proteins containing domains like Tudor, PWWP, or chromodomains, which then recruit other effector proteins to modulate chromatin structure and gene transcription. sciengine.com

Beyond histones, lysine dimethylation plays a vital role in regulating the function of other key cellular proteins. A prominent example is the tumor suppressor protein p53. sciengine.comoup.com The tandem Tudor domain of the p53-binding protein 1 (53BP1) specifically recognizes dimethylated lysine residues on p53, influencing p53's stability and activity in the DNA damage response. sciengine.com The methylation of lysine residues can also crosstalk with other PTMs, such as phosphorylation and acetylation, creating a sophisticated network of regulation that fine-tunes protein function. nih.govoncotarget.com The detailed analysis of dimethyl lysine modifications using specific antibodies and other tools provides crucial insights into cellular signaling, protein stability, and gene expression. assaygenie.jp

Relevance of H-Lys(me)2-oh hcl as a Research Compound and Building Block

The study of lysine dimethylation relies on specialized research tools, among which chemically synthesized amino acid derivatives are indispensable. This compound, also known as Nε,Nε-Dimethyl-L-lysine hydrochloride, is a key compound in this research area. chemimpex.comnih.gov It serves as a stable, soluble derivative of dimethylated lysine, making it suitable for a variety of biochemical and cellular applications. chemimpex.commtoz-biolabs.com

One of its primary roles is as a building block in solid-phase peptide synthesis (SPPS). cymitquimica.com Researchers can incorporate H-Lys(me)2-oh (often in a form protected with an Fmoc group, i.e., Fmoc-Lys(Me)2-OH·HCl) at specific positions within a synthetic peptide chain. cymitquimica.comsigmaaldrich.com These custom-synthesized peptides containing dimethylated lysine residues are invaluable for:

Enzymatic Assays: They can be used as substrates to study the activity and specificity of lysine methyltransferases (KMTs) and lysine demethylases (KDMs). chemimpex.com

Interaction Studies: These peptides help in identifying and characterizing "reader" proteins that specifically bind to dimethylated lysine. sciengine.com

Antibody Production and Characterization: Peptides bearing the dimethyl-lysine mark are used to generate and validate antibodies that can specifically detect this modification in complex biological samples. assaygenie.jp

Furthermore, this compound and its metabolites can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to investigate the dynamics of lysine methylation within biological systems. mtoz-biolabs.com This analysis provides insights into the modification status of proteins and its correlation with cellular states or diseases, potentially identifying new drug targets, particularly in the field of oncology. nih.govmtoz-biolabs.com

Table 2: Applications of this compound in Biochemical Research

| Application Area | Specific Use | Research Goal |

|---|---|---|

| Peptide Synthesis | Used as a building block (often as Fmoc-Lys(Me)2-OH·HCl) to create peptides with site-specific dimethyl-lysine. cymitquimica.comsigmaaldrich.com | Mimic naturally occurring protein modifications for functional studies. |

| Enzymatic Studies | Serves as a substrate for lysine methyltransferases and demethylases. chemimpex.com | Characterize enzyme kinetics, specificity, and identify inhibitors. chemimpex.commtoz-biolabs.com |

| Protein Interaction Studies | Used in peptides to investigate binding of "reader" proteins (e.g., Tudor domain-containing proteins). sciengine.com | Understand the downstream signaling pathways of lysine methylation. |

| Metabolomics | Analysis of its levels and related metabolites in cells and tissues. mtoz-biolabs.com | Gain insights into the dynamic changes and physiological functions of lysine methylation. mtoz-biolabs.com |

| Diagnostic & Drug Development | Aids in developing assays to detect protein markers and screen for enzyme inhibitors. chemimpex.commtoz-biolabs.com | Identify new biomarkers for diseases and develop novel therapeutic agents. chemimpex.commtoz-biolabs.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-6-(dimethylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-10(2)6-4-3-5-7(9)8(11)12;/h7H,3-6,9H2,1-2H3,(H,11,12);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNNIVHOUZQLSF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718552 | |

| Record name | N~6~,N~6~-Dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79416-87-8 | |

| Record name | N~6~,N~6~-Dimethyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nε,Nε-Dimethyl-L-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Functions and Physiological Roles of Dimethylated Lysine Residues

Involvement in Post-Translational Modifications of Proteins

Lysine (B10760008) methylation is a widespread and dynamic post-translational modification that significantly expands the functional diversity of the proteome. nih.govcreative-proteomics.com It is a reversible process, meticulously controlled by two families of enzymes: protein lysine methyltransferases (PKMTs) that add methyl groups and lysine demethylases (KDMs) that remove them. creative-proteomics.comcreative-proteomics.com PKMTs utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of one, two, or three methyl groups to the lysine's ε-amino group. nih.govfrontiersin.org

The enzymes responsible for demethylation are broadly classified into two main families. creative-proteomics.com The first is the flavin-dependent lysine-specific demethylase (LSD) family, which includes LSD1 and LSD2. These enzymes can only remove mono- and dimethyl groups from lysine residues. creative-proteomics.comnih.gov The second family consists of the Jumonji C (JmjC) domain-containing demethylases, which are iron-dependent and can reverse trimethylation in addition to mono- and dimethylation. nih.gov This dynamic interplay between methyltransferases and demethylases allows for precise and fine-tuned regulation of protein function in response to cellular signals. creative-proteomics.com

While initially discovered and extensively studied in the context of histone proteins, it is now clear that lysine methylation occurs on a vast number of non-histone proteins in both the nucleus and cytoplasm, impacting a wide array of cellular functions. nih.govcreative-proteomics.commdpi.com The addition of methyl groups can influence protein stability, subcellular localization, and, most notably, protein-protein interactions. mdpi.com

Contribution to Gene Expression Regulation

One of the most well-characterized roles of lysine dimethylation is in the epigenetic regulation of gene expression through the modification of histone proteins. creative-proteomics.com Histones are the primary protein components of chromatin, and modifications to their N-terminal tails act as a "histone code" that dictates chromatin structure and accessibility, thereby controlling gene transcription. nih.gov

Dimethylation of specific lysine residues on histones can lead to either gene activation or repression, depending on the site of modification. oup.com For instance, the dimethylation of histone H3 at lysine 4 (H3K4me2) is generally associated with transcriptionally active or poised genes, while the dimethylation of histone H3 at lysine 9 (H3K9me2) and histone H3 at lysine 27 (H3K27me2) are hallmarks of gene silencing and heterochromatin formation. nih.govoup.compnas.org Similarly, dimethylation of histone H4 at lysine 20 (H4K20me2) is linked to gene repression. oup.com

These methylated lysine residues serve as docking sites for "reader" proteins, which contain specialized domains like chromodomains, Tudor domains, or PHD fingers that recognize and bind to these specific modifications. creative-proteomics.comnih.gov This recognition event then recruits other effector proteins and complexes that can further modify chromatin or directly influence the transcriptional machinery. For example, the binding of specific proteins to H3K9me2 is a crucial step in the formation of repressive heterochromatin. nih.gov The dynamic regulation of these histone marks by KMTs and KDMs is essential for maintaining proper cell fate and ensuring genomic stability. nih.gov

| Histone Modification | Typical Location | Associated Function in Gene Expression |

| H3K4me2 | Promoters and coding regions | Gene activation or permissive state for transcription. oup.compnas.org |

| H3K9me2 | Heterochromatin regions | Gene silencing, transcriptional repression. oup.comnih.gov |

| H3K27me2 | Repressed gene promoters | Gene silencing, often in euchromatin. oup.compnas.org |

| H4K20me2 | Heterochromatin, silenced genes | Gene silencing and genome stability. researchgate.net |

This table provides a generalized overview, and the specific context and combination with other modifications can influence the final transcriptional outcome.

Participation in Cellular Signal Transduction Pathways

The role of lysine dimethylation extends beyond the epigenetic control of gene expression and is increasingly recognized as a key regulatory mechanism in cellular signaling pathways. frontiersin.org This modification is not restricted to histones; numerous non-histone proteins, including transcription factors, enzymes, and cytoskeletal proteins, are targets of lysine methylation. creative-proteomics.commdpi.com

Methylation can modulate signal transduction by altering protein-protein interactions. creative-proteomics.commdpi.com The addition of methyl groups can create or block binding sites for other proteins, thereby assembling or disassembling protein complexes that are crucial for signal propagation. creative-proteomics.com Specialized "methyl reader" domains on signaling proteins recognize and bind to methylated lysine residues on other proteins, facilitating downstream signaling events. creative-proteomics.com

For example, the methylation of key signaling proteins can directly influence their activity and stability. The tumor suppressor protein p53 is a well-known non-histone target of lysine methylation, which affects its stability and transcriptional activity, thereby influencing cellular responses to DNA damage and stress. creative-proteomics.com Furthermore, lysine methylation is involved in regulating pathways critical for cell growth, differentiation, and the immune response. creative-proteomics.comresearchgate.net The emergence of lysine methylation as a pivotal post-translational modification in signaling has revealed new layers of complexity in the regulation of well-established pathways. frontiersin.org Dysregulation of these methylation-dependent signaling events has been implicated in various diseases, including cancer. frontiersin.orgontosight.ai

Influence on Protein Function and Structural Dynamics

Firstly, the altered size and shape of the modified lysine can influence the protein's three-dimensional structure. Studies have shown that dimethylation of specific lysine residues can cause local conformational changes on the nucleosomal surface, which can directly affect chromatin structure and its interactions with other proteins. researchgate.net

Secondly, these modifications are crucial for mediating or inhibiting protein-protein interactions. The methyl groups can fit into specific hydrophobic pockets on interacting proteins, often within specialized "reader" domains like chromodomains or Tudor domains, which form an "aromatic cage" to recognize the methylated lysine. nih.gov This specific recognition is a fundamental mechanism by which the "histone code" is interpreted. nih.gov

Finally, lysine methylation can compete with other post-translational modifications that occur on the same lysine residue, such as acetylation or ubiquitination. oncotarget.com For example, since both acetylation and methylation occur on the ε-amino group of lysine, they are mutually exclusive. This crosstalk between different PTMs provides a sophisticated mechanism for integrating multiple signaling inputs to fine-tune a protein's function. oncotarget.com

Mechanisms of Action and Molecular Interactions Involving Dimethylated Lysine

Enzymatic Regulation of Lysine (B10760008) Dimethylation

The cellular level of dimethylated lysine is precisely managed by the opposing actions of two families of enzymes: lysine methyltransferases (KMTs), which add methyl groups, and lysine demethylases (KDMs), which remove them. mdpi.com This dynamic interplay ensures that methylation-dependent signaling is responsive to cellular needs.

Lysine methyltransferases, often referred to as "writers," are the enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-methionine (SAM) to a lysine residue. wikipedia.org The human genome is predicted to encode over one hundred protein lysine methyltransferases. frontiersin.org These enzymes exhibit significant specificity for both the target protein and the degree of methylation they produce. frontiersin.org

KMTs belonging to the SET domain family are a major class of these enzymes. The product specificity, including the ability to produce dimethylated lysine, is often determined by a "switch" residue within the active site. frontiersin.org For instance, enzymes like G9a and G9a-like protein (GLP) are key methyltransferases that generate monomethylated and dimethylated lysine, particularly at histone H3 lysine 9 (H3K9). frontiersin.org Their catalytic activity is restricted from proceeding to trimethylation because they possess a tyrosine residue in the switch position. frontiersin.org In contrast, enzymes with a phenylalanine in this position can catalyze di- and trimethylation. frontiersin.org

Another family of lysine methyltransferases is the SMYD family. pnas.org For example, SMYD3 has been identified as a methyltransferase that can directly catalyze the dimethylation of non-histone proteins, such as the interferon regulatory factor 3 (IRF3), thereby regulating innate immune responses. pnas.org The activity of these KMTs is crucial for establishing specific methylation patterns that are central to cellular regulation. frontiersin.orgpnas.org

Table 1: Examples of Lysine Methyltransferases and their Dimethylation Activity

| Enzyme | Family | Known Substrates/Sites | Methylation States Produced | Reference |

|---|---|---|---|---|

| G9a | SET Domain | Histone H3 Lysine 9 (H3K9) | Mono- and Dimethylation | frontiersin.org |

| GLP (G9a-like protein) | SET Domain | Histone H3 Lysine 9 (H3K9) | Mono- and Dimethylation | frontiersin.org |

The discovery of lysine demethylases (KDMs), or "erasers," overturned the long-held belief that lysine methylation was a permanent, irreversible modification. wikipedia.org These enzymes catalyze the removal of methyl groups, allowing for the dynamic regulation of methylation states. mdpi.com There are two primary families of KDMs, distinguished by their catalytic mechanisms and cofactors. wikipedia.orgmdpi.com

The first family consists of flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases, which includes KDM1A (also known as LSD1) and KDM1B (KDM1B). wikipedia.orgmdpi.comfrontiersin.org The KDM1 family of enzymes catalyzes demethylation through an amine oxidation reaction that uses FAD as a cofactor. researchgate.net This process generates an imine intermediate which is subsequently hydrolyzed, releasing formaldehyde (B43269) and the demethylated lysine. researchgate.net A key limitation of this mechanism is that it can only act on mono- and dimethylated lysines; it cannot remove the trimethyl mark. wikipedia.orgmdpi.comnih.gov

The second, and larger, family of KDMs contains a catalytic Jumonji C (JmjC) domain. mdpi.comfrontiersin.org These enzymes are iron (Fe(II)) and α-ketoglutarate (2-OG)-dependent oxygenases. researchgate.netresearchgate.net The catalytic mechanism involves the oxidation of the methyl group. mdpi.com The Fe(II) in the active site activates molecular oxygen to form a highly reactive oxoferryl intermediate, which hydroxylates the methyl group of the lysine. researchgate.net This creates an unstable carbinolamine intermediate that spontaneously breaks down to release formaldehyde, regenerating the unmethylated or a lower-methylated lysine. researchgate.netresearchgate.net Unlike the KDM1 family, JmjC domain-containing demethylases are capable of removing all three methylation states, including trimethyllysine. mdpi.comnih.gov

Table 2: Major Families of Lysine Demethylases

| Family | Cofactors | Catalytic Mechanism | Substrate Methylation States | Example | Reference |

|---|---|---|---|---|---|

| KDM1 (LSD) | FAD | Amine Oxidation | Mono- and Dimethyl | KDM1A/LSD1 | wikipedia.orgmdpi.comresearchgate.net |

Recognition by Methyl-Lysine Binding Proteins (Readers)

Once established by writers and erasers, dimethylated lysine marks serve as docking sites for a diverse group of proteins known as "readers." frontiersin.org These reader proteins contain specialized domains that recognize and bind to specific lysine methylation states, thereby translating the epigenetic mark into a functional outcome. frontiersin.orgresearchgate.net The human proteome is estimated to contain more than 200 Kme reader proteins. frontiersin.orgbenthamopen.com

Reader domains achieve their specificity for different lysine methylation states through precise structural and chemical interactions. nih.gov Several families of domains are known to read lysine methylation marks, including the Chromo, Tudor, Malignant Brain Tumor (MBT), and Plant Homeodomain (PHD) domains. frontiersin.orgnih.gov

A common structural feature for methyl-lysine recognition is the "aromatic cage," a pocket formed by the side chains of several aromatic amino acids (e.g., tryptophan, tyrosine, phenylalanine). nih.govpnas.org The methylated lysine inserts into this cage, where it is stabilized by cation-π interactions between the positively charged nitrogen of the lysine and the electron-rich faces of the aromatic rings. nih.gov The size and shape of this cage, along with surrounding residues, dictate the specificity for mono-, di-, or trimethylated lysine. nih.gov

For example, the MBT repeats of the L3MBTL1 protein specifically recognize monomethylated and dimethylated lysines but not the trimethylated form. nih.gov Crystal structures reveal that the dimethyllysine inserts into a deep, narrow aromatic cavity. nih.gov In contrast, some reader domains, like the PHD finger of BPTF, preferentially bind trimethyllysine via their aromatic cages. nih.gov The structural basis of recognition is not limited to a single motif; distinct modes such as "cavity insertion" and "surface groove" recognition have been observed, highlighting the diverse ways reader proteins achieve specificity. nih.gov The WD40 domain of WDR5 represents another class of reader, which uses subtle changes in electrostatic properties to discriminate between methylation states, in some cases involving water-mediated hydrogen bonds to interact with the dimethylated lysine side chain. embopress.org

Precisely measuring the binding affinity between reader domains and their methylated lysine targets is crucial for understanding their biological function. nih.govacs.org Techniques such as isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are used to determine the dissociation constants (Kd) of these interactions at thermodynamic equilibrium. nih.gov

However, studying these interactions can be hampered by the difficulty in producing proteins with site-specific methylation. nih.gov To overcome this, researchers often use methyl-lysine analogues (MLAs), which are chemically similar to their natural counterparts. nih.govucsf.edu A common strategy involves genetically introducing a cysteine residue at the target lysine position and then alkylating it to mimic a methylated lysine. nih.gov

While useful, it is questionable whether these analogues perfectly replicate the binding of the natural ligand. nih.govacs.org To address this, hybrid computational and experimental approaches have been developed. acs.orgnih.gov These methods use atomistic force field free energy simulations to calculate the binding free energy difference between the native methyl-lysine and the synthetic analogue. nih.gov These calculated differences can then be used to "correct" the experimentally measured affinities of the analogues, allowing for a more accurate quantitative assessment of the protein-ligand interaction. acs.org For instance, a study of the Tudor domain of 53BP1 found it bound a dimethylated histone peptide (H4K20me2) with a Kd of 18 μM, but no binding was observed for the corresponding analogue, underscoring the significant differences that can exist between native ligands and their mimics. nih.gov

Impact on RNA Recognition and Cellular Uptake of Peptides

The functional consequences of lysine dimethylation extend beyond histone-based gene regulation to modulating protein-RNA interactions and the ability of peptides to enter cells.

The methylation of lysine residues within RNA-binding proteins can significantly alter their affinity for target RNAs. plos.orgbiorxiv.org For example, the Nrd1-Nab3-Sen1 (NNS) complex in yeast, which is involved in transcription termination, contains multiple methylated lysines. biorxiv.orgresearchgate.net One of these, Nab3-K363, is located within the RNA-binding domain and makes direct contact with RNA. biorxiv.orgresearchgate.net Mutation of this residue impairs RNA binding and disrupts the protein's function, suggesting that methylation at this site could be a regulatory switch for NNS activity. biorxiv.org In another context, a study on peptides derived from the HIV Tat protein found that the effect of lysine methylation on RNA recognition was dependent on the specific position of the modified lysine and the number of methyl groups attached. nih.gov Furthermore, the lysine-specific demethylase LSD1 can be inhibited by binding to structured RNAs, indicating a reciprocal relationship where RNA can regulate the methylation machinery. nih.gov

Lysine methylation also plays a role in the cellular uptake of cell-penetrating peptides (CPPs). nih.gov CPPs are typically short, cationic peptides rich in basic amino acids like lysine and arginine, which facilitate their entry into cells. nih.govmdpi.com This process is often initiated by electrostatic interactions with negatively charged components on the cell surface. mdpi.com Modification of the lysine residues within these peptides can modulate their uptake efficiency. A study using Tat-derived peptides showed that the impact of lysine methylation on cellular uptake into Jurkat cells was complex, depending on both the location of the methylation and its degree (i.e., mono- vs. dimethylation). nih.gov While acetylation of the same lysine residues consistently reduced uptake, the effect of methylation was more nuanced, highlighting its potential role in fine-tuning the delivery of molecules into cells. nih.gov

Involvement in Epigenetic Regulation and Chromatin Dynamics

Histone Lysine (B10760008) Dimethylation as a Key Epigenetic Mark

Histone lysine dimethylation is a fundamental epigenetic mark, where two methyl groups are covalently attached to the epsilon-amino group of a lysine residue within a histone protein. This modification is part of a complex "histone code" that dictates the functional state of chromatin regions. nih.gov Unlike acetylation, which generally neutralizes the positive charge of lysine and leads to a more open chromatin structure, the effect of lysine dimethylation is context-dependent. tandfonline.com It can be associated with either the activation or repression of transcription, depending on the specific lysine residue that is modified and the surrounding chromatin landscape. oup.comfrontiersin.orgwikipedia.org This nuanced role allows for a highly sophisticated level of gene regulation. The enzymes responsible for adding these marks are histone methyltransferases (KMTs), while histone demethylases (KDMs) remove them, ensuring the dynamic and reversible nature of this epigenetic signal. wikipedia.orgnih.gov

Analysis of Specific Histone Lysine Dimethylation Sites (e.g., H3K4me2, H3K9me2, H4K20me2)

The functional outcome of histone lysine dimethylation is critically dependent on the specific site of modification. Three of the most extensively studied dimethylated lysine residues are H3K4me2, H3K9me2, and H4K20me2.

H3K4me2 (Histone H3 dimethylated at lysine 4): This mark is often found at the promoters and enhancers of genes. While generally associated with transcriptional activation, its role can be complex. tandfonline.comwikipedia.org In some contexts, H3K4me2 is linked to poised or active enhancers and can distinguish different classes of these regulatory elements. nih.govnih.gov For instance, in zebrafish embryos, enhancers marked with H3K4me2 are epigenetically bookmarked to reflect prior activity in gametes. nih.gov However, in other organisms like plants, H3K4me2 levels can be negatively correlated with transcription levels, suggesting a more nuanced or even repressive role in certain biological systems. researchgate.netembopress.org It is also involved in establishing "transcriptional memory," where the experience of a previous stimulus leads to a faster and more robust gene reactivation upon subsequent exposure. elifesciences.org

H3K9me2 (Histone H3 dimethylated at lysine 9): In stark contrast to H3K4me2, H3K9me2 is a canonical mark of transcriptional repression. nih.govwikipedia.org It is strongly associated with silent genes and heterochromatic regions within euchromatin. frontiersin.orgwikipedia.orgresearchgate.net The presence of H3K9me2 is inversely correlated with gene expression, and it contributes to silencing by preventing the binding of transcriptional activators and recruiting repressive protein complexes. wikipedia.org This mark is deposited by methyltransferases like G9a (also known as EHMT2) and is crucial for various biological processes, including cell lineage commitment and the silencing of transposable elements. wikipedia.orgnih.govnih.gov

H4K20me2 (Histone H4 dimethylated at lysine 20): This is one of the most abundant histone modifications, with estimates suggesting that about 80% of histone H4 is dimethylated at lysine 20 at any given time. frontiersin.orgnih.gov H4K20me2 is primarily implicated in processes that ensure genomic integrity, such as DNA replication and the DNA damage response. nih.govoup.comaacrjournals.org It is enriched at sites of DNA damage and plays a crucial role in dictating the choice of DNA repair pathway. nih.govaacrjournals.org While H4K20me1 and H4K20me3 have more defined roles in the cell cycle and heterochromatin silencing respectively, H4K20me2 is a key player in maintaining chromatin structure and responding to genomic stress. frontiersin.orgoup.com

Correlation with Transcriptional Activation and Repression

The dimethylation of specific lysine residues on histones serves as a direct signal for the transcriptional machinery, correlating strongly with either the activation or repression of gene expression.

Transcriptional Repression: H3K9me2 is a hallmark of transcriptionally silent chromatin. wikipedia.orgwikipedia.org It is enriched in the gene bodies of repressed genes and at intergenic regions. researchgate.net The repressive effect of H3K9me2 is mediated through several mechanisms. It can physically hinder the binding of RNA polymerase II and associated activating factors. wikipedia.org Furthermore, it serves as a docking site for "reader" proteins, such as Heterochromatin Protein 1 (HP1), which recruit further repressive machinery to compact the chromatin and solidify the silent state. Studies have shown that a reduction in H3K9me2 levels, for example through the inhibition of the methyltransferase G9a, leads to the de-repression of target genes. wikipedia.orgnih.gov This mark is also associated with the repression of genes regulated by nuclear hormone receptors and is involved in silencing developmental genes to maintain cell identity. nih.govbiologists.com

Transcriptional Activation: H3K4me2 is generally considered a mark of active or poised transcription. frontiersin.orgwikipedia.org It is typically found at the 5' end of genes, near transcription start sites, and at enhancer regions. researchgate.net While H3K4me3 is more directly linked to actively transcribing genes, H3K4me2 often marks genes that are primed for activation. tandfonline.com In budding yeast, H3K4me2 is essential for the recruitment of RNA polymerase II to the promoter during transcriptional memory, facilitating a more rapid response to stimuli. elifesciences.org However, the correlation is not always straightforward. In plants, H3K4me2 is negatively correlated with transcription, indicating that the functional output of this mark can be species-specific. embopress.org

| Histone Dimethylation Mark | Typical Genomic Location | Primary Transcriptional Correlation | Associated Research Findings |

|---|---|---|---|

| H3K4me2 | Promoters, Enhancers | Activation / Poised State | Distinguishes enhancer subtypes and is involved in transcriptional memory. nih.govelifesciences.org Its role can be activating or repressive depending on the organism. researchgate.netembopress.org |

| H3K9me2 | Gene bodies, Intergenic regions, Heterochromatin | Repression | Strongly associated with silent genes and recruits repressive complexes. nih.govwikipedia.org Loss of H3K9me2 leads to gene de-repression. nih.gov |

| H4K20me2 | Throughout the nucleus | Primarily DNA Repair/Genomic Stability | Enriched at sites of DNA damage and crucial for DNA repair pathway choice. nih.govaacrjournals.org It is the most abundant H4K20 methylation state. frontiersin.org |

Regulation of Chromatin Structure and Accessibility by Dimethylation

Histone lysine dimethylation directly influences the physical properties of chromatin, regulating its compaction and accessibility to the cellular machinery responsible for transcription, replication, and repair.

The repressive mark H3K9me2 contributes to the formation of condensed chromatin structures, known as heterochromatin, which are generally inaccessible to transcription factors. wikipedia.org This compaction is often achieved through the recruitment of reader proteins like HP1, which can oligomerize and cross-link adjacent nucleosomes.

Conversely, marks associated with active transcription, such as H3K4me2, are found in more open and accessible chromatin regions, termed euchromatin. tandfonline.com While H3K4me2 itself may not directly cause chromatin decondensation to the same extent as histone acetylation, it is a key feature of a chromatin environment that is permissive for transcription. tandfonline.com

Epigenetic Differences in Specific Biological Contexts

The landscape of histone lysine dimethylation is dynamic and changes significantly in different cell types, during development, and in response to environmental signals and disease states.

Cell Fate and Development: The distribution of H3K9me2 undergoes massive reorganization during cellular differentiation. In mouse embryonic stem cells, H3K9me2-marked domains at the nuclear periphery are remodeled as cells commit to specific lineages, such as neural or cardiac fates. nih.govbiologists.com This lineage-specific regulation of heterochromatin is crucial for silencing inappropriate gene programs and establishing a stable cell identity. nih.govbiologists.com

Disease States: Dysregulation of H3K9me2 has been observed in various diseases. In some cardiovascular conditions, reduced levels of H3K9me2 have been found in vascular smooth muscle cells from atherosclerotic lesions compared to healthy tissue. wikipedia.org This suggests that the loss of this repressive mark may contribute to the aberrant gene expression associated with the disease. wikipedia.org

Immune Response: H3K9me2 acts as a key suppressor of the innate immune response. nih.gov In fibroblasts, the genes for interferon and other antiviral proteins are kept in a repressed state by high levels of H3K9me2. Reducing this methylation mark converts these cells into potent interferon producers, enhancing their resistance to viruses. nih.gov This highlights a cell-type-specific epigenetic mechanism that fine-tunes immune reactivity.

Addiction: Chronic drug use can lead to lasting changes in the brain, partly through epigenetic mechanisms. In the nucleus accumbens, a key brain region for reward, drug exposure can lead to reduced levels of H3K9 dimethylation. wikipedia.org This epigenetic change is linked to altered gene expression that promotes drug-seeking behavior. wikipedia.org

Non-Histone Protein Lysine Dimethylation in Cellular Processes

While histone methylation is a cornerstone of epigenetics, lysine methylation is not exclusive to histones. A growing body of research demonstrates that numerous non-histone proteins are also methylated, and this modification plays a critical role in regulating their function. oup.comnih.govbgu.ac.il This extends the impact of lysine methylation far beyond chromatin regulation to virtually all cellular processes. researchgate.net

Enzymes that were initially identified as histone methyltransferases, such as G9a, have been shown to methylate a variety of non-histone substrates. nih.gov This modification can alter a protein's stability, enzymatic activity, subcellular localization, or its interaction with other proteins. oup.com

A prominent example is the tumor suppressor protein p53. p53 is extensively regulated by post-translational modifications, including lysine methylation. Methylation of p53 by various KMTs can either stabilize the protein and enhance its tumor-suppressive activity or target it for degradation, depending on the specific lysine residue modified. oup.com This demonstrates how lysine methylation on a non-histone protein can be a critical switch in cellular signaling pathways, such as the DNA damage response.

Other non-histone proteins regulated by lysine methylation are involved in diverse processes including signal transduction, protein synthesis, and DNA repair, indicating that lysine methylation is a widespread and fundamental regulatory mechanism in cell biology. nih.govresearchgate.netimperial.ac.uk

Role in Disease Pathogenesis and Therapeutic Targeting Potential

Dysregulation of Lysine (B10760008) Dimethylation in Human Diseases

Lysine methylation is a vital post-translational modification that plays a crucial role in a wide array of biological processes, from cell cycle regulation and DNA repair to metabolic control. nih.gov The addition of one, two, or three methyl groups to lysine residues on histone and non-histone proteins can alter their function, stability, and interactions with other molecules. The precise control of lysine methylation patterns is essential for normal cellular function.

When this control is lost, it can lead to the development of numerous diseases. The aberrant activity of KMTs and KDMs can disrupt the normal methylation landscape, leading to the inappropriate activation or silencing of genes. This dysregulation is a common feature in a variety of pathological conditions, including cancer, metabolic disorders like type 2 diabetes, and neurodegenerative diseases. nih.govcd-genomics.com For instance, altered histone methylation patterns have been linked to changes in the expression of genes involved in glucose and lipid metabolism, contributing to metabolic diseases. cd-genomics.com

Association with Oncogenesis and Cancer Progression

The link between dysregulated lysine dimethylation and cancer is particularly well-established. Aberrant methylation patterns are a hallmark of many cancers, contributing to the uncontrolled growth and survival of tumor cells.

Lysine Methyltransferases and Demethylases as Emerging Drug Targets in Cancer

The enzymes that control lysine methylation, KMTs and KDMs, are frequently mutated or their expression levels are altered in various cancers. nih.gov This has led to their emergence as promising targets for anticancer drug development. Overexpression of certain KMTs can lead to the silencing of tumor suppressor genes, while the overactivity of specific KDMs can erase repressive marks on oncogenes, leading to their activation. nih.govresearchgate.net Consequently, developing drugs that can selectively inhibit these enzymes is a major focus of cancer research. mtoz-biolabs.combiomol.com

Influence of Amino Acid Metabolism, Including Lysine, on Cancer Cell Growth and Survival

Cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation and withstand stressful conditions. This includes an altered metabolism of amino acids, which serve as building blocks for proteins and other essential molecules, as well as sources of energy. Lysine metabolism, in particular, has been shown to be important for the growth of certain cancers. For example, some cancer cells increase their uptake of lysine to support their growth and survival. Furthermore, the metabolic pathways of lysine can intersect with epigenetic regulation, influencing histone modifications and gene expression.

Implications in Neurological Disorders (e.g., Alzheimer's Disease)

Emerging research indicates that dysregulation of lysine methylation also plays a role in the pathogenesis of neurological disorders. In the context of Alzheimer's disease, for instance, abnormal methylation of both histone and non-histone proteins, such as the tau protein, has been observed. These changes can affect gene expression patterns in the brain and contribute to the neuronal dysfunction and cell death that characterize the disease. The enzymes that regulate lysine methylation are therefore being explored as potential therapeutic targets for these debilitating conditions.

Potential for Novel Therapeutic Strategies and Drug Development

The central role of lysine methylation in disease has spurred the development of new therapeutic strategies aimed at correcting these aberrant epigenetic modifications. The use of compounds like H-Lys(me)2-oh hcl is crucial in the early stages of this research, allowing for the detailed study of the target enzymes and the screening of potential drug candidates. chemimpex.com

Development of Inhibitors or Activators Targeting Lysine Methylation Enzymes

A significant effort in modern drug discovery is focused on creating small molecule inhibitors that can specifically target disease-causing KMTs and KDMs. mtoz-biolabs.combiomol.com The development of these inhibitors relies on a deep understanding of the enzymes' structure and function, which is often gained through studies utilizing substrates and mimics like this compound. chemimpex.com Several inhibitors of lysine methyltransferases and demethylases are currently in preclinical and clinical development for the treatment of various cancers. These drugs aim to reverse the aberrant methylation patterns in cancer cells, thereby restoring normal gene expression and halting tumor growth. mtoz-biolabs.com

Design and Synthesis of Peptide-Based Therapeutics Incorporating Dimethylated Lysine

The incorporation of dimethylated lysine into peptides is a key strategy for designing therapeutics that can modulate the activity of enzymes involved in epigenetic regulation. mtoz-biolabs.com A primary target is Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in many cancers and is responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), leading to gene silencing. acs.orggoogle.com Peptides designed to mimic the H3 histone tail can act as inhibitors of LSD1, and the inclusion of modified lysine residues is central to their design. acs.org

The synthesis of these specialized peptides is most commonly achieved through Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comnih.gov This method utilizes building blocks like Nα-Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride (Fmoc-Lys(Me)2-OH·HCl). sigmaaldrich.comscbt.com This protected amino acid derivative allows for the precise, site-specific incorporation of a dimethylated lysine residue into a growing peptide chain. nih.govresearchgate.net The Fmoc group at the N-terminus is temporarily protective and is removed at each cycle of the synthesis to allow the peptide to be extended, while the dimethylated epsilon-amino group remains intact.

Researchers have designed and synthesized both linear and cyclic peptides as potential LSD1 inhibitors. acs.orggoogle.com Cyclic peptides are often favored as they can be more stable against degradation by proteases in the body and their constrained conformation can lead to higher binding affinity for the target enzyme. acs.org For instance, cyclic peptides based on the 21-amino-acid sequence of the H3K4 binding region have been synthesized and shown to be potent inhibitors of LSD1. acs.orggoogle.com In some designs, the dimethylated lysine is replaced by other residues, like methionine, to act as a stable mimic. google.com The evaluation of these synthetic peptides, often through in vitro enzyme inhibition assays, provides critical data, such as IC50 values, which quantify their inhibitory potency. acs.org

Table 1: Examples of Peptide-Based Therapeutics Incorporating or Targeting Dimethylated Lysine

| Peptide/Inhibitor | Target | Design Strategy | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Cyclic Peptide 9 | LSD1 | Cyclic peptide based on the 21-amino acid H3K4 binding region, cyclized via a lactam bridge. | Fmoc/t-Bu solid-phase peptide synthesis (SPPS). | Potent LSD1 inhibitor with an IC50 of 2.1 μM. More stable in rat plasma than its linear counterpart. | acs.org |

| Linear Peptide 7 | LSD1 | Linear peptide based on the 21-amino acid H3K4 binding region. | Fmoc/t-Bu solid-phase peptide synthesis (SPPS). | Inhibited LSD1 by 91% at a 10 μM concentration. | acs.org |

| Macrocyclic Peptide 31 | LSD1 | Evolved from a linear 11-mer peptide (H3 mimic) with Lys4 substituted by Met. | Solid-phase peptide synthesis. | Showed over 40-fold higher potency than the linear precursor with a Ki of 2.3 μM. | rcsb.org |

| BQ-123 Analogues | Endothelin A Receptor | Cyclic pentapeptide with Nα,Nε-dimethyllysine linked to the Pro residue side-chain. | Chemical synthesis. | Exhibited potent receptor binding and a three-fold attenuation of in vivo clearance compared to the parent compound. | nih.gov |

Application of Bioconjugation Techniques for Targeted Drug Delivery

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new complex with combined functionalities. Lysine residues, due to the high abundance and surface accessibility of their nucleophilic ε-amino groups on proteins like antibodies, are a primary target for bioconjugation. rsc.org This strategy is extensively used in the development of antibody-drug conjugates (ADCs), which are designed to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing off-target toxicity. rsc.orgnih.gov

Several chemical strategies are employed for lysine conjugation. A common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with the lysine's amino group to form a stable amide bond. creative-biolabs.com This approach, however, often leads to a heterogeneous mixture of ADCs with a variable drug-to-antibody ratio (DAR) and different conjugation sites, which can affect the therapeutic efficacy and pharmacokinetics. rsc.org

To overcome the issue of heterogeneity, site-selective lysine modification techniques have been developed. nih.govmdpi.com These methods aim to conjugate a payload to a specific lysine residue on the antibody. Strategies include:

Targeting Hyper-reactive Lysines: Exploiting the unique microenvironment of certain lysine residues that makes them more nucleophilic and reactive than others allows for a degree of site-selectivity without genetic engineering. nih.gov

Enzymatic Conjugation: Enzymes can offer exquisite site-selectivity. For example, the chemoenzymatic method known as Lysine Acylation using Conjugating Enzymes (LACE) uses the Ubc9 enzyme to acylate a specific lysine within a short recognition tag (e.g., IKXE) that has been engineered into the protein. nih.govethz.chacs.org This allows for the precise attachment of a payload. Another enzyme, sortase A, recognizes a specific peptide sequence (LPXTG) and can be used to ligate a payload to a lysine residue.

Proximity-Induced Conjugation: This approach uses an affinity ligand that binds to a specific site on the antibody. The ligand carries a reactive group that will then preferentially modify the nearest lysine residue.

These techniques enable the construction of more homogeneous and defined ADCs, which is critical for their development as reliable therapeutics. oup.com

Table 2: Bioconjugation Techniques Involving Lysine Derivatives for Targeted Drug Delivery

| Technique | Description | Key Features | Application Example | Reference |

|---|---|---|---|---|

| Random Lysine Conjugation | Uses amine-reactive reagents (e.g., NHS-esters) to randomly attach drugs to surface-exposed lysine residues on an antibody. | Well-established, does not require antibody engineering. Produces heterogeneous products. | Kadcyla® (T-DM1) and Mylotarg® are FDA-approved ADCs synthesized via this method. | rsc.orgcreative-biolabs.com |

| Site-Selective Chemoenzymatic Ligation (LACE) | Uses the Ubc9 enzyme to transfer a payload from a peptide thioester to a specific lysine within a genetically encoded recognition tag. | Highly site-specific, produces homogeneous conjugates, requires protein engineering. | Site-specific modification of nanobodies for creating VHH-drug conjugates. | nih.govethz.chacs.org |

| Sortase-Mediated Ligation (SML) | The enzyme Sortase A cleaves a recognition motif (e.g., LPXTG) and ligates a payload containing an N-terminal glycine (B1666218) or lysine. | High site-specificity, requires engineering of a recognition tag and modification of the payload. | Site-specific modification of a range of proteins for therapeutic and imaging applications. | nih.gov |

| Potassium Acyltrifluoroborate (KAT) Ligation | A chemoselective reaction where a KAT-functionalized molecule rapidly ligates with a hydroxylamine-modified protein. | Fast, chemoselective, can be used downstream of site-specific modifications like LACE. | Conjugation of small molecules, nanobodies, and antibodies. | acs.orgalpalifebio.com |

Research in Vaccine Development Utilizing Lysine Derivatives

Lysine derivatives are increasingly being incorporated into modern vaccine design to enhance immunogenicity and stimulate robust protective immune responses. nih.govmdpi.com They can function as integral parts of the vaccine adjuvant or be used to modify the antigen itself.

One major application is in the formulation of adjuvants. For instance, Poly(I:C) is a synthetic analog of double-stranded RNA that potently stimulates the innate immune system but suffers from instability in vivo. nih.govrsc.org To improve its stability and prolong its adjuvant effect, it can be complexed with poly-L-lysine and carboxymethylcellulose to form Poly-ICLC. nih.govnih.govrsc.org This derivative shows higher resistance to degradation by serum nucleases and elicits a stronger and more durable immune response, making it a promising adjuvant for vaccines against infectious diseases and cancer. nih.govrsc.orgmdpi.com

Another strategy involves the creation of self-adjuvanting vaccines using lipidated lysine derivatives. nih.govnih.govacs.org Lipopeptides, which consist of a peptide antigen covalently attached to a lipid moiety, can directly activate innate immune receptors. For example, synthetic lipopeptides like Pam2CSK4 and Pam3CSK4, which contain lipidated cysteine followed by a poly-lysine sequence (CSK4), are potent agonists for Toll-like receptor 2 (TLR2). nih.gov By incorporating both the antigen and the adjuvant in a single molecule, these constructs can effectively trigger strong T-cell and B-cell responses. nih.gov Research has shown the efficacy of lipidated tripeptide lysine derivatives as adjuvants for the Hepatitis B surface antigen (HBsAg), stimulating both humoral and cell-mediated immunity. nih.gov

Furthermore, direct modification of antigens with lysine is being explored. In a study aimed at developing a mucosal vaccine for SARS-CoV-2, the receptor-binding domain (RBD) of the spike protein was engineered to include a C-terminal tail of ten lysine residues (poly-lysine). mdpi.comresearchgate.net This modification increased the protein's positive charge and, when combined with the mucosal adjuvant CTB, resulted in robust neutralizing antibody responses in both the serum and the lungs of immunized mice, suggesting a promising strategy for designing effective mucosal vaccines. mdpi.comresearchgate.net

Table 3: Research in Vaccine Development Utilizing Lysine Derivatives

| Lysine Derivative Application | Vaccine/Antigen Target | Mechanism/Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Poly-L-lysine Adjuvant Complex (Poly-ICLC) | Various (e.g., HIV, Malaria, Cancer) | Poly-L-lysine is complexed with Poly(I:C) to increase its stability and resistance to nuclease degradation, enhancing its adjuvant effect. | Prolongs the adjuvant effect in vivo, stimulates strong IFN production and Th1-biased immune responses. | nih.govnih.govrsc.orgmdpi.com |

| Lipidated Tripeptide Lysine Derivatives (KKSM, KKSMB) | Hepatitis B Surface Antigen (HBsAg) | Synthetic lipidated peptides act as adjuvants to enhance the immune response to the co-administered antigen. | Stimulated high titers of anti-HBsAg IgG and neutralizing antibodies; enhanced Th1/Th2 responses. | nih.gov |

| Poly-lysine Tagged Antigen | SARS-CoV-2 Receptor-Binding Domain (RBD) | A tail of 10 lysine residues (K10) was genetically fused to the C-terminus of the RBD antigen to enhance its positive charge. | When combined with a mucosal adjuvant (CTB), it induced robust mucosal and humoral neutralizing antibody responses in mice. | mdpi.comresearchgate.net |

| Lipid Core Peptides | HIV, Malaria | Peptide antigens are covalently linked to a poly-lysine core which is also conjugated with lipid chains (e.g., palmitoyl). | Act as self-adjuvanting vaccines, inducing B and T cell responses. | nih.govmdpi.com |

Analytical and Methodological Approaches in H Lys Me 2 Oh Hcl Research

Mass Spectrometry (MS)-Based Profiling of Lysine (B10760008) Methylation.nih.govacs.orguts.edu.aucreative-proteomics.comacs.org

Mass spectrometry has become an indispensable tool for the global analysis of protein methylation. creative-proteomics.com Its high sensitivity and accuracy enable the identification and quantification of various methylation states on lysine residues. cellsignal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for H-Lys(me)2-oh hcl and Metabolite Analysis.acs.orgcreative-proteomics.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing amino acids and their metabolites in complex biological samples. creative-proteomics.combiorxiv.org For the analysis of this compound, LC-MS offers high sensitivity and specificity. creative-proteomics.com The process typically involves separating the compound from other metabolites using liquid chromatography, followed by detection and identification by the mass spectrometer. creative-proteomics.combiorxiv.org

Recent studies have utilized LC-MS to analyze urinary metabolites, including dimethyl-lysine, to identify potential aging markers. biorxiv.org In such non-targeted studies, a ZIC-pHILIC column can be used for separation, with a gradient elution of acetonitrile (B52724) and ammonium (B1175870) carbonate buffer. The mass spectrometer then operates in full-scan mode to detect and fragment ions for identification. biorxiv.org Furthermore, LC-MS/MS, a tandem mass spectrometry approach, is often preferred for both targeted and untargeted applications in fields like metabolomics due to its enhanced specificity. uts.edu.au The development of techniques like Tertiary Amine Coupling by Oxidation (TACO) further enhances the selective labeling and identification of dimethylated lysine peptides in complex mixtures using LC-MS analysis. acs.org

It is important to note that the proteolytic activity of trypsin, a commonly used enzyme in proteomics, on dimethylated lysine residues can be sequence-dependent. nih.gov This can result in the generation of peptides with C-terminal dimethylated lysine (C-Kme2), which needs to be considered during LC-MS/MS data analysis. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography Column | ZIC-pHILIC | biorxiv.org |

| Mobile Phase A | Acetonitrile | biorxiv.org |

| Mobile Phase B | 10 mM ammonium carbonate buffer, pH 9.3 | biorxiv.org |

| Gradient | Linear gradient from 80-20% A over 30 min | biorxiv.org |

| Mass Spectrometer Mode | Full-scan mode with data-dependent MS/MS fragmentation | biorxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Amino Acid Measurements.nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the quantitative analysis of amino acids. creative-proteomics.commdpi.com However, because amino acids, including lysine and its methylated forms, are non-volatile, they require chemical derivatization to become suitable for GC-MS analysis. mdpi.comnih.gov Common derivatization methods include silylation or esterification followed by acylation. creative-proteomics.com For instance, a two-step derivatization can be employed, first with propyl chloroformate/propanol, followed by extraction and injection into the GC-MS system. nih.gov This allows for the quantification of a wide range of amino acids. nih.gov

Another approach involves the conversion of amino acids to their methyl esters using 2 M HCl in methanol, followed by conversion to their pentafluoropropionyl (PFP) derivatives. mdpi.comnih.gov This method allows for high-throughput quantitative measurement of amino acids in biological samples like human plasma. mdpi.comnih.gov Despite its utility, GC-MS has limitations in detecting non-volatile and high-molecular-weight metabolites. creative-proteomics.com

| Derivatization Reagents | Key Features | Reference |

|---|---|---|

| Propyl chloroformate/propanol | Allows for automation of the entire procedure. | nih.gov |

| 2 M HCl in methanol, followed by pentafluoropropionic anhydride (B1165640) (PFPA) | Enables high-throughput quantitative measurement. | mdpi.comnih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A common silylation agent. | creative-proteomics.com |

Proteomic Analysis of Histone and Non-Histone Methylated Peptides.nih.govuts.edu.au

Proteomic approaches are essential for identifying lysine methylation sites on a large scale, both on histone and non-histone proteins. nih.govresearchgate.net A common workflow involves the extraction and digestion of proteins, followed by the enrichment of methylated peptides. researchgate.net This enrichment is often achieved through immunoprecipitation using pan-methyllysine antibodies. nih.govresearchgate.net However, it's important to recognize that these antibodies can have sequence biases, and using multiple enrichment strategies can provide more comprehensive coverage of the lysine methylome. nih.govresearchgate.net

Following enrichment, the peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The resulting data is then searched against protein databases to identify the specific peptides and the location of the methylation. researchgate.net This approach has significantly expanded the known number of lysine methylation sites in the human proteome. nih.govresearchgate.net Chemical derivatization of histones, such as propionylation, can also be used to facilitate LC-MS/MS analysis by creating longer, more hydrophobic tryptic peptides. d-nb.info Furthermore, quantitative proteomic strategies, both label-based and label-free, enable the measurement of dynamic changes in histone modifications in response to different cellular conditions or treatments. d-nb.inforesearchgate.net

Chromatographic Techniques for Purification and Characterization.nih.gov

Chromatographic techniques are fundamental for the purification and characterization of this compound and related compounds. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for purifying synthetic peptides and amino acid derivatives. nih.govrsc.org For instance, crude synthetic products can be purified using a C18 column with a gradient of aqueous acetonitrile containing an ion-pairing agent like formic acid or trifluoroacetic acid (TFA). nih.gov

Silica (B1680970) gel flash column chromatography is another valuable technique for purifying these compounds. rsc.orgamazonaws.com For example, after synthesis, Boc-Lys(me2)-OH can be purified on a silica gel column using a solvent system like dichloromethane/methanol/triethylamine. amazonaws.com The purity and identity of the purified compound are then confirmed by analytical methods such as NMR spectroscopy and mass spectrometry. amazonaws.com

Biochemical and Cellular Assays for Functional Validation.springernature.comfrontiersin.org

While mass spectrometry can identify methylation sites, biochemical and cellular assays are necessary to validate the functional consequences of these modifications.

In Vitro Binding Assays for Methyl-Lysine Reader Domains.nih.govspringernature.com

In vitro binding assays are crucial for characterizing the interaction between methylated lysine residues and their "reader" proteins, which contain specific domains that recognize these modifications. frontiersin.orgnih.gov These reader domains, such as MBT, Tudor, and PHD domains, play a key role in translating the histone code into downstream biological effects. nih.govunc.edu

Several assay formats are available to study these interactions. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can measure the binding affinity between proteins and methylated peptides. nih.gov For example, it has been used to demonstrate the dimerization of the L3MBTL3 methyl-lysine reader domain. nih.gov Fluorescence polarization (FP) is another common technique used to determine the binding constants between reader domains and fluorescently labeled methylated histone peptides. researchgate.net

Peptide pull-down assays coupled with LC-MS/MS provide a powerful method to identify proteins that bind to specific methylated histone tails. nih.gov In this approach, biotinylated histone peptides with specific modifications are used to "pull down" interacting proteins from nuclear extracts, which are then identified by mass spectrometry. nih.gov Furthermore, degenerate peptide library approaches can be used in high-throughput binding assays to determine the sequence preferences of methyl-lysine reader domains, helping to identify novel non-histone protein interactions. frontiersin.org

| Assay Type | Principle | Application Example | Reference |

|---|---|---|---|

| AlphaScreen | Bead-based proximity assay measuring luminescence. | Measuring dimerization of L3MBTL3. | nih.gov |

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled peptide upon binding to a larger protein. | Determining binding affinity of KDM4A-C DTDs to H3K23me3 peptide. | researchgate.net |

| Peptide Pull-Down with MS | Biotinylated methylated peptides capture binding proteins for identification by mass spectrometry. | Identifying proteins that bind to H3K4me2, H3K9me2, and H3K9ac. | nih.gov |

| Degenerate Peptide Library Screening | High-throughput screening to determine sequence specificity of reader domains. | Revealing sequence determinants of methyl-lysine-driven protein interactions. | frontiersin.org |

Enzyme Activity Assays for Methyltransferases and Demethylases

The dynamic regulation of lysine methylation is governed by the opposing activities of protein lysine methyltransferases (PKMTs) and lysine demethylases (KDMs). cellsignal.com Assaying the activity of these enzymes is fundamental to understanding their function and for the discovery of potential therapeutic modulators. A variety of methods have been developed for this purpose, each with distinct principles and applications. rsc.org

Historically, many assays relied on the use of radiolabeled methyl donors, such as S-adenosylmethionine (SAM), to track the transfer of a methyl group to a substrate. google.com.na The detection of radioactivity in the product provides a direct measure of enzyme activity. Another common method for demethylase activity involves measuring the formation of formaldehyde (B43269), a byproduct of oxidative demethylation. google.com.na This can be achieved using formaldehyde detection reagents that produce a fluorescent or colorimetric signal. google.com.na

More contemporary and high-throughput screening (HTS)-friendly methods often utilize antibody-based detection. rsc.org These assays, such as specialized enzyme-linked immunosorbent assays (ELISA) or the homogeneous AlphaLISA format, use antibodies that specifically recognize the dimethylated lysine residue on a peptide or protein substrate. rsc.org The activity of a methyltransferase is quantified by the increase in the signal from the methylation-specific antibody, while demethylase activity is measured by the signal's decrease.

The table below summarizes key assay types for these enzymes.

| Assay Type | Principle | Detection Method | Typical Application |

| Radioactive Assays | Transfer of a radiolabeled methyl group (e.g., from ³H-SAM) to a substrate. google.com.na | Scintillation counting or autoradiography. thno.org | Direct measurement of methyltransferase activity. google.com.nathno.org |

| Formaldehyde Detection | Measurement of formaldehyde produced during oxidative demethylation. google.com.na | Spectrophotometry or fluorometry using a detection reagent. google.com.na | Assay for lysine-specific demethylase (LSD) and JmjC domain-containing demethylase activity. cellsignal.comgoogle.com.na |

| Antibody-Based Assays (e.g., ELISA, AlphaLISA) | Specific antibodies recognize the methylated product of a methyltransferase or the unmethylated product of a demethylase. rsc.orgthno.org | Colorimetric, chemiluminescent, or fluorescent signal from a secondary antibody or detection system. rsc.org | High-throughput screening (HTS) for enzyme inhibitors and characterization of enzyme kinetics. rsc.orggoogle.com.na |

| Coupled Enzyme Assays | The product of the methyltransferase reaction (S-adenosylhomocysteine, SAH) is converted through a series of enzymatic steps to a detectable molecule (e.g., NADH, H₂O₂). | Absorbance or fluorescence measurement. | Continuous monitoring of methyltransferase activity. |

These assays are crucial for characterizing the enzymes that write and erase the dimethyl-lysine mark, providing insights into their substrate specificity and reaction kinetics, and enabling the screening for novel inhibitors. rsc.orgmtoz-biolabs.com The overexpression of PKMTs, for instance, is associated with various forms of human cancer, driving significant interest in these enzymes as drug targets. cellsignal.com

Computational Modeling and Predictive Approaches for Lysine Methylation

The experimental identification of lysine methylation sites can be a laborious and expensive process. nih.gov Consequently, computational methods have become an essential alternative for predicting methylation sites on a large scale and for understanding the biophysical consequences of this modification. nih.govlongdom.org These in silico approaches use protein sequence and structural information to identify potential methylation sites and to model their effects. researchgate.net

Several computational models have been developed to predict lysine methylation sites directly from a protein's primary sequence. plos.org These tools often employ machine learning algorithms, such as Support Vector Machines (SVMs) or Neural Networks (NN), trained on datasets of experimentally verified methylated and non-methylated sequences. nih.govplos.org Feature extraction is a critical step, where the model learns to recognize patterns in the amino acids surrounding a central lysine residue that are indicative of methylation potential. nih.gov

More advanced computational approaches, such as combined quantum mechanics and molecular mechanics (QM/MM) methods, are used to study the energetic effects of lysine methylation on protein structure and interactions. uni.lu These models can calculate how methylation alters protein-protein binding free energies by accounting for changes in electrostatics, polarization, and hydration. uni.lu Such studies have revealed that methylation can have opposing effects: it typically reduces the direct interaction energy between proteins but also makes it easier to dehydrate the lysine side chain for binding, with the final outcome depending on the balance between these two factors. uni.lu

The performance of several predictive models is highlighted below.

| Predictor/Model | Methodology | Reported Performance (for Lysine) | Source |

| BPB-PPMS | Bi-profile Bayes feature extraction with Support Vector Machines (SVMs). | Accuracy: 75.51%, Sensitivity: 70.05%, Specificity: 77.08% (5-fold cross-validation). plos.org | Shao et al. (2009) plos.org |

| MeMo | Random forest classifier. | Sensitivity: 9.52%, Specificity: 92.47% (on independent test dataset). plos.org | Shao et al. (2009) plos.org |

| iMethylK_pseAAC | Neural Network (NN) with statistical moments and position-relative features. nih.gov | Performance metrics are based on validation tests described in the study. nih.gov | Qiu et al. (2016) nih.gov |

| QM/MM Framework | Combined Quantum and Molecular Mechanics. uni.lu | Predicted binding free energies for 14 out of 16 test cases agreed with experimental data. uni.lu | Raha et al. (2020) uni.lu |

These computational tools are vital for generating hypotheses, guiding experimental work, and providing a molecular-level understanding of how the seemingly subtle addition of two methyl groups to a lysine residue can profoundly impact protein function and biological regulation. longdom.orguni.lu

Future Research Directions and Translational Implications of Nε,nε Dimethyl L Lysine

The study of lysine (B10760008) methylation, a fundamental post-translational modification (PTM), is rapidly evolving. While historically focused on its role in histone biology and epigenetic regulation, the field is now expanding to explore its broader implications in cellular processes and disease. The compound Nε,Nε-dimethyl-L-lysine, as a core component of this modification, is central to these future investigations. This article outlines the key areas of prospective research, from uncovering new biological functions to the development of novel therapeutics.

Q & A

Basic: What are the standard protocols for synthesizing peptides using H-Lys(me)₂-OH HCl, and how can reaction yields be optimized?

H-Lys(me)₂-OH HCl is commonly employed in peptide synthesis via mixed anhydride or activated ester methods. A study demonstrated that using mixed anhydrides (e.g., isobutyl chloroformate) with tertiary amine bases (e.g., N-methylmorpholine) in anhydrous solvents (e.g., DMF) achieved yields exceeding 80% for lysine-containing tetrapeptides . Optimization strategies include:

- Temperature control : Reactions at 0–4°C minimize side reactions like racemization.

- Coupling agents : Use of HOBt or HOAt as additives enhances activation efficiency.

- Purification : Reverse-phase HPLC with gradients (e.g., 0.1% TFA in water/acetonitrile) ensures product homogeneity .

Advanced: How can researchers resolve discrepancies in functionalization density observed during peptide synthesis with H-Lys(me)₂-OH HCl?

Discrepancies in amine-to-carbon ratios (e.g., 0.69 vs. 0.48 mmol/g) may arise from incomplete deprotection or side-chain interactions. To address this:

- Analytical validation : Use MALDI-TOF MS to confirm molecular weights and LC-MS/MS to detect truncated sequences.

- Deprotection optimization : Extend Boc/Z-group removal times (e.g., 4–6 hours in 30% TFA/DCM) and monitor via FT-IR for residual protecting groups .

Basic: What spectroscopic methods are recommended for characterizing H-Lys(me)₂-OH HCl, and how should data be interpreted?

- NMR : H NMR (D₂O) shows characteristic signals: δ 1.3–1.7 ppm (m, CH₂ in lysine side chain), δ 3.0 ppm (s, N-methyl groups), δ 4.3 ppm (t, α-CH).

- FT-IR : Peaks at 1650 cm (amide I) and 1540 cm (amide II) confirm peptide bonds.

- Elemental analysis : Expected C: 42.1%, H: 6.7%, N: 8.4% (CHNO·HCl) .

Advanced: What computational models are suitable for predicting the reactivity of H-Lys(me)₂-OH HCl in complex peptide environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model steric effects of N-methyl groups on nucleophilic attack during coupling. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) reveal conformational stability of lysine derivatives in helical or β-sheet contexts .

Basic: What quality control measures are essential to confirm the purity of H-Lys(me)₂-OH HCl before use?

- HPLC : Purity >98% (C18 column, 220 nm detection).

- Melting point : 195–198°C (decomposition).

- Certificate of Analysis (CoA) : Verify batch-specific data, including residual solvent levels (e.g., <0.1% DMF) and chloride content (theoretical: 10.8%) .

Advanced: How can researchers design kinetic studies to evaluate H-Lys(me)₂-OH HCl stability under varying pH conditions?

- Experimental setup : Incubate the compound in buffers (pH 2–10, 25–37°C) and monitor degradation via UV-Vis (λ = 280 nm) or LC-MS.

- Kinetic modeling : Use first-order decay models () to quantify acid/base-catalyzed hydrolysis rates .

Basic: What safety considerations are critical when handling H-Lys(me)₂-OH HCl?

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation.

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine powders.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can contradictory data on N-methyl lysine’s impact on peptide secondary structures be reconciled?

Conflicting reports on α-helix stabilization vs. disruption may stem from sequence context. For resolution:

- Circular Dichroism (CD) : Compare mean residue ellipticity at 222 nm for peptides with varying flanking residues.

- X-ray crystallography : Resolve atomic-level interactions in crystal structures (e.g., PDB entries) .